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Abstract
5-Ethyl-2-iodophenylacetic acid (C₁₀H₁₁IO₂) is a halogenated aromatic carboxylic acid. As a

functionalized derivative of phenylacetic acid, it represents a class of compounds with

significant potential in medicinal chemistry and materials science. Phenylacetic acid derivatives

are known to be key structural motifs in a variety of biologically active molecules, including non-

steroidal anti-inflammatory drugs (NSAIDs) and antibiotics.[1][2] The precise substitution

pattern, including the presence of a bulky iodine atom and an ethyl group, can profoundly

influence the molecule's steric and electronic properties, making it a valuable intermediate for

targeted synthesis. This guide provides a comprehensive, multi-technique approach to the

definitive structural elucidation and characterization of this compound, emphasizing the

synergy between various analytical methods to ensure scientific rigor and unequivocal

structural confirmation.

Introduction and Physicochemical Profile
The first step in characterizing any novel or synthesized compound is to determine its

fundamental physicochemical properties. These data provide the initial confirmation of identity
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and purity.

Molecular Structure and Properties
IUPAC Name: 2-(5-Ethyl-2-iodophenyl)acetic acid

Molecular Formula: C₁₀H₁₁IO₂

Molecular Weight: 290.10 g/mol [3]

A summary of the expected and observed properties is presented below.

Property Theoretical Value
Experimental
Determination Method

Molecular Formula C₁₀H₁₁IO₂

High-Resolution Mass

Spectrometry (HRMS),

Elemental Analysis

Monoisotopic Mass 289.97528 Da
High-Resolution Mass

Spectrometry (HRMS)

Melting Point
Not widely reported; similar

compounds melt >100°C

Differential Scanning

Calorimetry (DSC) or Melting

Point Apparatus

Appearance
Expected to be an off-white to

beige solid[4]
Visual Inspection

Elemental and Compositional Analysis
Confirming the elemental composition is a foundational step that validates the molecular

formula derived from other methods.

Combustion Analysis (CHNX)
Combustion analysis is a standard procedure to determine the mass fractions of carbon,

hydrogen, and nitrogen.[5] For halogenated compounds, a subsequent step is required for

halogen determination.
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Principle: A sample is combusted in an excess of oxygen, converting carbon to CO₂, hydrogen

to H₂O, and nitrogen to N₂ or NOx, which are then quantitatively measured.[5]

Expected Composition for C₁₀H₁₁IO₂:

Carbon (C): 41.40%

Hydrogen (H): 3.82%

Iodine (I): 43.75%

Oxygen (O) (by difference): 11.03%

Halogen Determination (Sodium Fusion Test)
This qualitative test confirms the presence of iodine.

Principle: The organic compound is fused with metallic sodium, converting the covalently

bonded iodine into ionic sodium iodide (NaI). Subsequent reaction with silver nitrate in an

acidic solution yields a characteristic precipitate.

Experimental Protocol:

Place a small piece of clean, dry sodium metal into a fusion tube and heat until it melts.

Add a small quantity (10-20 mg) of 5-Ethyl-2-iodophenylacetic acid onto the molten

sodium.

Heat the tube gently, then strongly, until it is red hot.

Plunge the hot tube into a beaker containing approximately 15 mL of distilled water. Caution:

This must be done behind a safety shield as the tube will shatter and residual sodium will

react vigorously.

Boil the resulting solution for a few minutes, then filter to remove glass fragments and

carbonaceous material.

Acidify a portion of the clear filtrate with dilute nitric acid (HNO₃).
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Add a few drops of aqueous silver nitrate (AgNO₃) solution.

Expected Result: Formation of a yellow precipitate (AgI) confirms the presence of iodine.

Spectroscopic and Spectrometric Elucidation
A combination of spectroscopic techniques is essential to piece together the molecular

structure, from the carbon-hydrogen framework to the specific functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecular

formula and fragmentation patterns.

Experimental Protocol (Electron Ionization - MS):

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or

dichloromethane) is introduced into the instrument.

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70

eV), causing ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation:

Molecular Ion (M⁺•): The presence of iodine (a monoisotopic element, ¹²⁷I) simplifies the

spectrum, as there will be no M+2 peak from isotopic halogen distribution, unlike with

chlorine or bromine.[6] The molecular ion peak is expected at m/z 290.

High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement,

allowing for the unambiguous determination of the molecular formula. The expected exact

mass is 289.97528 Da.

Fragmentation Pattern: The structure is expected to fragment in a predictable manner,

providing structural clues.

Predicted Fragmentation Pathways:
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m/z Value Fragment Lost
Structure of
Fragment

Plausible Structure
of Ion

245 •COOH Carboxyl radical [C₉H₁₁I]⁺•

163 •CH₂COOH Acetic acid radical [C₈H₈I]⁺

117 I Iodine atom [C₁₀H₁₁O₂]⁺

| 91 | I, COOH | Iodine and Carboxyl | [C₈H₈]⁺ (Tropylium ion) |

Molecular Ion (M⁺•)
m/z = 290

Loss of •COOH
m/z = 245

-45 Da

Loss of I•
m/z = 163

-127 Da

Benzylic Cleavage
(Tropylium Ion)

m/z = 91

-72 Da

Click to download full resolution via product page

Caption: Key fragmentation pathways in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[7]

Experimental Protocol (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond) is clean by wiping with isopropanol.

Record a background spectrum.
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Place a small amount of the solid sample onto the crystal.

Apply pressure using the anvil to ensure good contact.

Record the sample spectrum.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

2500-3300 (very broad) O-H stretch Carboxylic Acid

2960-2850 C-H stretch (sp³)
Ethyl (-CH₂CH₃) and

Methylene (-CH₂)

~3050 C-H stretch (sp²) Aromatic Ring

~1700 (strong) C=O stretch Carboxylic Acid

1600-1450 C=C stretch Aromatic Ring

~1420 and ~920 O-H bend Carboxylic Acid Dimer

| ~1250 | C-O stretch | Carboxylic Acid |

The broad O-H stretch and strong C=O stretch around 1700 cm⁻¹ are definitive indicators of

the carboxylic acid functionality.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework of an organic molecule. For 5-Ethyl-2-iodophenylacetic acid, a combination of 1D

(¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will provide an unambiguous assignment

of all protons and carbons.

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are

suitable solvents.

This experiment provides information on the number of different types of protons, their

chemical environment, and their connectivity to neighboring protons.
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Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~11-12 Broad Singlet 1H H-OOC-

Acidic proton,
often broad
and may
exchange with
trace water.

~7.65 Doublet (d) 1H Ar-H (H-3)

Ortho to iodine,

deshielded.

Coupled to H-4.

~7.10
Doublet of

Doublets (dd)
1H Ar-H (H-4)

Coupled to H-3

and H-6.

~7.05 Doublet (d) 1H Ar-H (H-6)

Ortho to the ethyl

group. Coupled

to H-4.

~3.80 Singlet (s) 2H -CH₂-COOH

Methylene

protons adjacent

to two

deshielding

groups (aryl and

carbonyl). No

adjacent protons

to couple with.

~2.65 Quartet (q) 2H -CH₂-CH₃

Methylene

protons of the

ethyl group, split

by the three

methyl protons.

| ~1.25 | Triplet (t) | 3H | -CH₂-CH₃ | Methyl protons of the ethyl group, split by the two

methylene protons. |
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This experiment identifies all non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm) Carbon Assignment Rationale

~178 C=O
Carboxylic acid carbonyl
carbon.

~145 Ar-C (C-5)
Aromatic carbon attached to

the ethyl group.

~140 Ar-C (C-1)
Aromatic carbon attached to

the CH₂COOH group.

~138 Ar-C (C-3) Aromatic CH ortho to iodine.

~130 Ar-C (C-4) Aromatic CH.

~128 Ar-C (C-6) Aromatic CH.

~98 Ar-C (C-2)

Aromatic carbon directly

attached to iodine (strong

shielding effect).

~43 -CH₂-COOH Methylene carbon.

~28 -CH₂-CH₃ Ethyl group methylene carbon.

| ~15 | -CH₂-CH₃ | Ethyl group methyl carbon. |

2D NMR experiments are critical for assembling the fragments identified in 1D spectra into a

complete structure.
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1D NMR

2D NMR Connectivity

¹H NMR
(Proton Environments)

COSY
(H-H Correlations)

HSQC
(Direct C-H Bonds)

HMBC
(Long-Range C-H Bonds)

¹³C NMR
(Carbon Environments)

Unambiguous Structure

Click to download full resolution via product page

Caption: Workflow connecting 1D and 2D NMR experiments.

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to

each other. We expect to see correlations between the aromatic protons (H-3/H-4, H-4/H-6)

and within the ethyl group (CH₂/CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton

with the carbon it is directly attached to. It allows for the definitive assignment of protonated

carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations

between protons and carbons that are 2-3 bonds away. This is crucial for connecting the
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structural fragments. Key expected correlations include:

The methylene protons (-CH₂-COOH) to the carbonyl carbon (C=O) and aromatic carbons

C-1 and C-2.

The ethyl group protons to aromatic carbons C-4, C-5, and C-6.

Definitive 3D Structure: Single-Crystal X-ray
Diffraction
While spectroscopic methods provide a robust 2D structure, single-crystal X-ray

crystallography provides the absolute, unambiguous three-dimensional arrangement of atoms

in space.[9][10][11]

Principle: When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are

diffracted by the electron clouds of the atoms in a predictable pattern.[11] By analyzing the

intensities and positions of these diffracted spots, a 3D electron density map can be

constructed, from which the precise atomic positions can be determined.[12]

Experimental Workflow:

Crystal Growth: High-quality single crystals are required. This is often the most challenging

step and is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or

slow cooling.[11]

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with

monochromatic X-rays (e.g., from a Mo or Cu source) while being rotated.[10] The diffraction

pattern is recorded on a detector.

Structure Solution and Refinement: Sophisticated software is used to solve the "phase

problem" and generate an initial structural model. This model is then refined against the

experimental data to yield the final structure, including bond lengths, bond angles, and

torsional angles.
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Purified Compound Grow Single Crystal
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X-ray Diffraction
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Caption: Workflow for single-crystal X-ray analysis.

Safety and Handling
Proper handling of 5-Ethyl-2-iodophenylacetic acid is essential. Safety information is derived

from data sheets of structurally similar compounds.

Hazard Classification: Expected to cause skin irritation (H315), serious eye irritation (H319),

and may cause respiratory irritation (H335).[4][13][14][15]

Personal Protective Equipment (PPE):

Hand Protection: Wear appropriate chemical-resistant gloves.

Eye Protection: Use chemical safety goggles or a face shield.[4]

Skin and Body Protection: Wear a laboratory coat.

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust or vapors.[13][16] Avoid contact with skin, eyes, and clothing.

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

[4][13]

Conclusion
The structural elucidation of 5-Ethyl-2-iodophenylacetic acid requires a systematic and multi-

faceted analytical approach. The combination of elemental analysis, high-resolution mass

spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments provides a highly confident

structural assignment. Each technique offers complementary information, and together they

form a self-validating system. For absolute proof of structure and to understand its solid-state
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conformation, single-crystal X-ray diffraction is the definitive method. This comprehensive

characterization is fundamental for its application in research, particularly in the fields of

medicinal chemistry and drug development, where precise molecular architecture dictates

biological function.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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